5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethyl group and other substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 5-(3,4-DIMETHOXYPHENYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,5-dimethyl-4-nitro-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring but differ in other substituents.
Trifluoromethyl-substituted pyrimidines: These compounds have the trifluoromethyl group but may lack the pyrazole ring or other specific features. The uniqueness of this compound lies in its ability to combine these structural elements, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N6O3/c1-13-15(12-31(3)29-13)11-30(2)22(33)16-10-27-32-20(23(24,25)26)9-17(28-21(16)32)14-6-7-18(34-4)19(8-14)35-5/h6-8,10,12,17,20,28H,9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXWVKQCMACBHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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